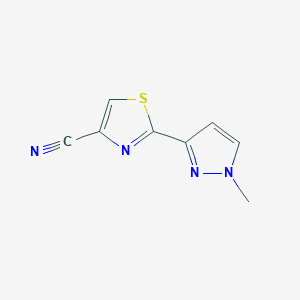

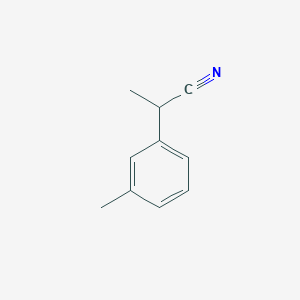

2-(1-methyl-1H-pyrazol-3-yl)-1,3-thiazole-4-carbonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

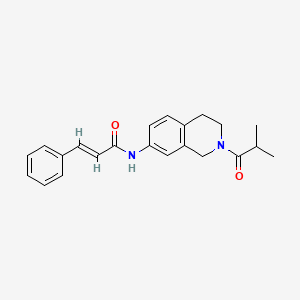

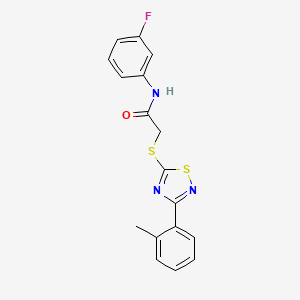

The compound “2-(1-methyl-1H-pyrazol-3-yl)-1,3-thiazole-4-carbonitrile” is a heterocyclic compound that contains a pyrazole ring and a thiazole ring. The pyrazole ring is a five-membered ring with two nitrogen atoms, and the thiazole ring is also a five-membered ring but contains one nitrogen atom and one sulfur atom .

Synthesis Analysis

While the specific synthesis pathway for this compound isn’t available, it’s likely that it could be synthesized through a series of reactions involving the formation of the pyrazole and thiazole rings. The pyrazole ring could potentially be formed through the reaction of a 1,3-diketone with hydrazine. The thiazole ring could be formed through the condensation of an α-halo ketone with thiourea .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrazole and thiazole rings. The presence of the carbonitrile group (-C≡N) would also be a notable feature. This group is a strong electron-withdrawing group and would likely have a significant impact on the chemical properties of the molecule .Chemical Reactions Analysis

The chemical reactions of this compound would likely be influenced by the presence of the pyrazole and thiazole rings, as well as the carbonitrile group. The nitrogen atoms in the pyrazole ring could potentially act as nucleophiles in reactions. The carbonitrile group could undergo reactions such as hydrolysis, reduction, and nucleophilic addition .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the functional groups present in the molecule. The presence of the nitrogen and sulfur atoms in the rings could potentially result in the compound having a relatively high melting point and being soluble in polar solvents .科学的研究の応用

Synthesis and Chemical Properties

- Synthesis Routes : 2-(1-Methyl-1H-pyrazol-3-yl)-1,3-thiazole-4-carbonitrile can be synthesized via various methods. One approach involves the reaction of acrylonitriles with hydrazines, yielding products like pyrazole-4-carbonitriles and 1-(pyrazol-4-yl)alkan-1-ones. The synthesis conditions, such as solvent choice and reactant substitution, influence the product ratio (McFadden & Huppatz, 1991).

Applications in Material Science

- Corrosion Inhibition : Some derivatives of pyrazole-4-carbonitriles, like pyranopyrazole derivatives, have been found effective as corrosion inhibitors for metals in acidic solutions. Their efficiency varies with concentration and temperature, and they can adhere to metal surfaces, forming protective layers (Yadav, Gope, Kumari & Yadav, 2016).

Biological Applications

- Antimicrobial and Antifungal Properties : Certain derivatives synthesized from pyrazole-4-carbonitriles, like 5-Amino-3-(3-methyl-5-oxo-1-phenyl-2-pyrazolin-4-yl)-7-phenyl-7H-thiazolo[3,2-a]pyrimidine-6-carbonitrile, exhibit notable antibacterial and antifungal activities. These properties make them candidates for biocidal applications (Youssef & Omar, 2007).

Pharmaceutical Research

- Drug Synthesis and Modification : Pyrazole-4-carbonitrile derivatives are valuable in synthesizing various pharmaceutical compounds. For instance, they can be used to create glycosidase inhibitors, which are relevant in managing conditions like diabetes (Patil, Nandre, Ghosh, Rao, Chopade, Bhosale & Bhosale, 2012).

作用機序

Target of Action

The compound contains a pyrazole and a thiazole ring. Pyrazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, anti-inflammatory, and antitumor effects . Thiazole derivatives also have diverse biological activities, such as antimicrobial, antiviral, and anticancer properties . The specific targets of this compound would depend on its exact biological activity, which is currently unknown.

Safety and Hazards

As with any chemical compound, handling “2-(1-methyl-1H-pyrazol-3-yl)-1,3-thiazole-4-carbonitrile” would require appropriate safety precautions. It’s important to use personal protective equipment and follow safe laboratory practices. The specific hazards associated with this compound would depend on its physical and chemical properties .

将来の方向性

特性

IUPAC Name |

2-(1-methylpyrazol-3-yl)-1,3-thiazole-4-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N4S/c1-12-3-2-7(11-12)8-10-6(4-9)5-13-8/h2-3,5H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTVWFVYPWGLNTJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=N1)C2=NC(=CS2)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-[4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2957219.png)

![N-(2-(dimethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide hydrochloride](/img/structure/B2957220.png)

![3,5-dimethyl-N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2957228.png)

![2-[5-(Difluoromethyl)-4-iodo-3-methylpyrazol-1-yl]butanoic acid](/img/structure/B2957232.png)

![(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone](/img/structure/B2957233.png)

amino]-2-methyl-3-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione](/img/structure/B2957237.png)

![1-{1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2957238.png)

![2-(6-benzyl-1-ethyl-3-methyl-5,7-dioxo-1,5,6,7-tetrahydro-4H-pyrazolo[4,3-d]pyrimidin-4-yl)-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2957240.png)